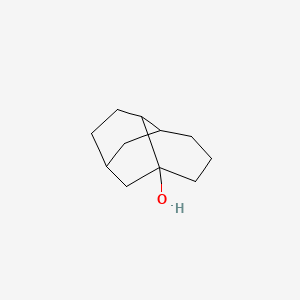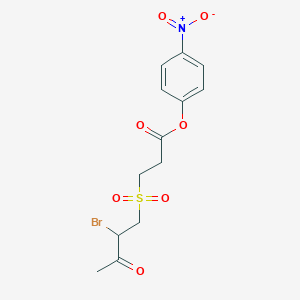![molecular formula C13H12N2O B14612991 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol CAS No. 159793-74-5](/img/structure/B14612991.png)
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol is a Schiff base compound, known for its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol typically involves the condensation reaction between 3-methyl-2-aminopyridine and salicylaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits potential antioxidant and antimicrobial activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of various organic compounds and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol is largely dependent on its ability to form complexes with metal ions. These metal complexes can exhibit various catalytic activities, including oxidation and reduction reactions. The compound’s biological activities are thought to be related to its ability to interact with cellular components and disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
- 2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol
- 2-[(E)-(2-hydroxyethylamino)benzimidazole-1-yl]iminomethyl]phenol
Uniqueness
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol is unique due to the presence of the 3-methylpyridin-2-yl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for forming metal complexes with specific properties and for applications in various fields of research and industry.
Properties
CAS No. |
159793-74-5 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-5-4-8-14-13(10)15-9-11-6-2-3-7-12(11)16/h2-9,16H,1H3/b15-9+ |
InChI Key |
PRFAPZNNQURZKR-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CC1=C(N=CC=C1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)






![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)

![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
